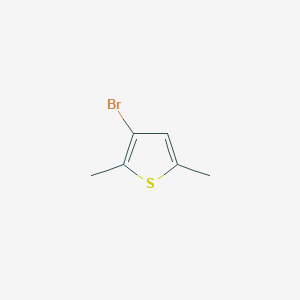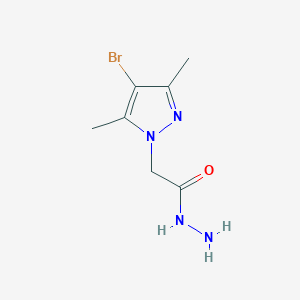
3-Bromo-2,5-dimethylthiophene
Übersicht
Beschreibung
3-Bromo-2,5-dimethylthiophene is a sulfur-containing heterocyclic compound . It has a molecular formula of C6H7BrS and a molar mass of 191.09 g/mol . This compound is characterized by a yellow crystalline appearance.
Synthesis Analysis
The synthesis of this compound has been reported using various methods, including bromination of 2,5-dimethylthiophene and preparation from 3-bromothiophene. These methods were optimized in terms of reaction time, temperature, and solvent.
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a bromine atom and two methyl groups attached to a thiophene ring . The exact mass of the molecule is 189.94518 g/mol .
Chemical Reactions Analysis
The coupling reactions of some organocopper reagents with this compound 1,1-dioxide leading to 3-alkyl and 3-aryl substituted 2,5-dimethylthiophene 1,1-dioxides have been found to proceed in high yields (50–100%) . The less stable organocopper reagents reacted faster and at lower temperatures than the more stable ones .
Physical And Chemical Properties Analysis
This compound is soluble in common organic solvents such as ethanol, acetone, and chloroform while insoluble in water. This compound has an aromatic ring which contributes to its stability. It has a topological polar surface area of 28.2 Ų .
Wissenschaftliche Forschungsanwendungen
Catalytic Polymerization
3-Bromo-2,5-dimethylthiophene is used in the field of polymer science. For example, palladium-catalyzed dehydrohalogenative polycondensation of related thiophene derivatives can produce high molecular weight polymers with high regioregularity and almost quantitative yield (Wang et al., 2010).
Ring-Opening Reactions
The compound is also involved in ring-opening reactions. Multivariate optimization has been applied to the ring-opening reaction of thiophene-1,1-dioxides, showcasing its potential in synthesizing complex organic structures (Tsirk et al., 1998).
Bromodecarboxylation
Bromodecarboxylation is another application, where related thiophene derivatives are used to synthesize dibromo-dimethylthiophene. This reaction has significant synthetic utility in creating complex thiophene structures (Zwanenburg & Wynberg, 2010).
C-H Bond Activation and C-C Bond Formation
The compound participates in reactions involving C-H bond activation and C-C bond formation, particularly in the context of generating complex thiophenic structures, demonstrating its utility in organic synthesis (Paneque et al., 2005).
Synthesis of Dialkylaminomethyl Substituted Halobutadienes
It is also used in the synthesis of dialkylaminomethyl substituted halobutadienes, highlighting its role in the regio- and stereospecific syntheses of highly functionalized unsaturated aliphatic compounds (Gronowitz et al., 1987).
Coupling Reactions with Organocopper Reagents
Additionally, this compound 1,1-dioxide has been studied for its reaction with organocopper reagents, leading to high yields of alkyl and aryl substituted thiophene derivatives (Gronowitz et al., 1992).
Safety and Hazards
3-Bromo-2,5-dimethylthiophene is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H227, H302, and H315 . Precautionary measures include avoiding ingestion and inhalation, wearing protective equipment, and ensuring adequate ventilation .
Wirkmechanismus
Target of Action
3-Bromo-2,5-dimethylthiophene is a type of thiophene derivative . Thiophene derivatives are known to exhibit a variety of properties and applications, including their use in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Thiophene derivatives are known to have a variety of pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to decompose in the presence of heat and oxygen .
Eigenschaften
IUPAC Name |
3-bromo-2,5-dimethylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrS/c1-4-3-6(7)5(2)8-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODXWHPNUCOZEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348583 | |
| Record name | 3-bromo-2,5-dimethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31819-37-1 | |
| Record name | 3-bromo-2,5-dimethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2,5-dimethylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 3-Bromo-2,5-dimethylthiophene 1,1-dioxide?
A1: this compound 1,1-dioxide is a substituted thiophene derivative. Its structure features a thiophene ring with the following substituents:
Q2: What is the significance of the sulfone group (1,1-dioxide) in this compound 1,1-dioxide?
A2: The sulfone group significantly influences the reactivity of this compound 1,1-dioxide. It acts as an electron-withdrawing group, making the thiophene ring more susceptible to nucleophilic attack. This property is key to its utility in various organic reactions [, , ].
Q3: How does this compound 1,1-dioxide react with organocopper reagents?
A3: This compound readily undergoes coupling reactions with organocopper reagents, replacing the bromine atom with an alkyl or aryl group. This reaction proceeds with high yields (50-100%) []. Interestingly, less stable organocopper reagents demonstrate higher reactivity, requiring lower temperatures for the reaction to occur [].
Q4: Are there alternative reaction pathways when using different organometallic reagents?
A4: Yes, using Grignard reagents instead of organocopper reagents leads to different reaction outcomes. For example, reactions with certain Grignard reagents result in the formation of a unique heterotricycloheptane derivative [].
Q5: Can this compound 1,1-dioxide be used to synthesize more complex heterocyclic systems?
A5: Absolutely! The ring-opening of this compound 1,1-dioxide with amines, followed by intramolecular Diels-Alder reactions, provides a pathway to synthesize substituted polyhydroisoindoles and polyhydroisoquinolines []. This method has been successfully applied to produce decahydropyrido[2,1-a]isoindoles and decahydro-2H-pyrido[1,2-b]isoquinolines with high stereoselectivity [].
Q6: Are there any notable examples of stereoselective synthesis using this compound 1,1-dioxide?
A6: Researchers have successfully used this compound 1,1-dioxide to prepare substituted "tetrahydrobenzo[a]pyrrolizidines" (octahydro-1H-pyrrolo[2,1-a]isoindoles) in a diastereoselective manner. This synthesis involved a four-step process, utilizing L-prolinol for the ring-opening step and a titanium tetrachloride-catalyzed intramolecular Diels-Alder reaction for the cyclization step [].
Q7: What is the significance of regioselective bromination in the context of this compound 1,1-dioxide?
A7: Regioselective bromination is crucial for the efficient synthesis of this compound 1,1-dioxide. Studies have shown that bromination of 2,5-dimethylthiophene with N-bromosuccinimide leads predominantly to the formation of this compound, showcasing high regioselectivity []. This selective bromination at the 3-position is crucial for further transformations using this compound.
Q8: Are there any studies on the influence of substituents on the reactivity of thiophene derivatives like this compound 1,1-dioxide?
A8: Yes, research indicates that methyl substituents on the thiophene ring can significantly impact the rate of bromination []. Understanding these effects can help tailor reaction conditions for synthesizing specific brominated thiophene derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269852.png)
![5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269854.png)





